molecular formula C88H133N27O28 B15500210 Insulin-like Growth Factor I (24-41)

Insulin-like Growth Factor I (24-41)

Cat. No.: B15500210
M. Wt: 2017.2 g/mol
InChI Key: HLOCSQLWBVBRQV-UHFFFAOYSA-N
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Description

Insulin-like Growth Factor I (IGF-I) (24-41) is a bioactive peptide fragment comprising amino acid residues 24 to 41 of the full-length IGF-I protein. The full-length IGF-I is a 70-amino-acid hormone critical for growth, development, and metabolism, acting primarily through the IGF-I receptor (IGF-IR) . The IGF-I (24-41) fragment retains partial biological activity, including antioxidant, anti-inflammatory, and cytoprotective properties, and contributes to systemic growth hormone (GH) regulation . Unlike the full-length IGF-I, which binds IGF-IR with high affinity, shorter fragments like IGF-I (24-41) may exhibit distinct signaling profiles due to altered receptor interactions .

Properties

Molecular Formula

C88H133N27O28

Molecular Weight

2017.2 g/mol

IUPAC Name

2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[6-amino-2-[[4-amino-2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C88H133N27O28/c1-44(84(140)114-33-11-18-63(114)81(137)106-55(28-29-65(91)123)75(131)113-70(46(3)120)86(142)143)101-73(129)53(16-9-31-97-87(93)94)104-74(130)54(17-10-32-98-88(95)96)105-79(135)61(42-117)111-80(136)62(43-118)110-78(134)60(41-116)103-68(126)39-99-72(128)57(37-49-22-26-51(122)27-23-49)102-67(125)40-100-83(139)69(45(2)119)112-82(138)64-19-12-34-115(64)85(141)56(15-7-8-30-89)107-77(133)59(38-66(92)124)109-76(132)58(36-47-13-5-4-6-14-47)108-71(127)52(90)35-48-20-24-50(121)25-21-48/h4-6,13-14,20-27,44-46,52-64,69-70,116-122H,7-12,15-19,28-43,89-90H2,1-3H3,(H2,91,123)(H2,92,124)(H,99,128)(H,100,139)(H,101,129)(H,102,125)(H,103,126)(H,104,130)(H,105,135)(H,106,137)(H,107,133)(H,108,127)(H,109,132)(H,110,134)(H,111,136)(H,112,138)(H,113,131)(H,142,143)(H4,93,94,97)(H4,95,96,98)

InChI Key

HLOCSQLWBVBRQV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N)O

Origin of Product

United States

Comparison with Similar Compounds

IGF-I (30-41)

  • Structure : Spans residues 30–41 of IGF-I.
  • Function : Shares overlapping cytoprotective and metabolic roles with IGF-I (24-41) but lacks residues critical for receptor binding (e.g., residues 24–29).
  • Research Findings : Studies suggest IGF-I (30-41) modulates neuronal survival but has weaker mitogenic activity compared to full-length IGF-I .

Rhopr-IGF (Rhodnius prolixus)

  • Structure : A 14.5 kDa peptide with sequence homology to vertebrate IGFs, including conserved cysteine residues for disulfide bonding .
  • Function : Regulates post-feeding growth and lipid/carbohydrate metabolism in the Chagas disease vector Rhodnius prolixus.
  • Key Findings: Rhopr-IGF expression peaks in the fat body and dorsal vessel during molting, coinciding with 20-hydroxyecdysone (20-E) surges .

DILP6 (Drosophila melanogaster)

  • Structure : An IGF-like peptide expressed in the fat body.
  • Function: Regulates non-feeding-stage growth and development, analogous to vertebrate IGF-I .
  • Key Findings: DILP6 expression is induced by 20-E during metamorphosis, enabling tissue remodeling in nutrient-deprived states .

BIGFLP (Bombyx mori)

  • Structure : A pupal fat body-derived IGF-like peptide.
  • Function : Promotes tissue growth in vitro under 20-E stimulation .
  • Key Findings : BIGFLP secretion peaks during molting, facilitating tissue expansion without nutrient intake .

Structural and Functional Comparison Table

Compound Source Key Structural Features Primary Functions Receptor Interaction
IGF-I (24-41) Human Residues 24–41; lacks N-terminal binding domain Antioxidant, anti-inflammatory, cytoprotective Weak IGF-IR binding
IGF-I (30-41) Human Residues 30–41; truncated N-terminus Neuronal survival, metabolic support Minimal receptor binding
Rhopr-IGF Rhodnius prolixus Conserved cysteines; 14.5 kDa Post-feeding growth, molting Uncharacterized receptor
DILP6 Drosophila Fat body expression; 20-E responsive Non-feeding-stage growth Partially overlaps with IGF-IR
BIGFLP Bombyx mori Pupal fat body secretion Tissue growth during molting 20-E dependent

Research Findings and Mechanistic Insights

  • Metabolic Regulation: Rhopr-IGF knockdown in Rhodnius prolixus reduces body length by 15% and wing size by 20%, indicating its role in post-feeding morphogenesis .
  • Developmental Signaling :

    • Insect IGFs (e.g., DILP6, BIGFLP) are tightly linked to 20-E signaling, coordinating molting and tissue remodeling .
    • Vertebrate IGF-I fragments, including IGF-I (24-41), lack this ecdysteroid dependency, reflecting evolutionary divergence .
  • Receptor Specificity: Full-length IGF-I binds IGF-IR with high affinity, activating PI3K/Akt and MAPK pathways .

Preparation Methods

Fmoc-Based Synthesis Protocol

The fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely employed method for synthesizing IGF-1 (24-41). This approach involves sequential coupling of protected amino acids to a resin-bound growing peptide chain. Key steps include:

  • Resin Selection : A Rink amide resin (0.6 mmol/g loading) is preferred for C-terminal amidation, mimicking the native IGF-1 structure.
  • Amino Acid Activation : Each Fmoc-protected amino acid is activated using hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). Coupling reactions proceed at room temperature for 10 minutes, achieving >99% efficiency per residue.
  • Deprotection : Fmoc removal is performed with 20% piperidine in DMF, with kinetic studies showing complete deprotection within 4 minutes at 60°C.

Example Synthesis Cycle :

  • Coupling : 0.3 M Fmoc-Glycine-thioacid + 1.2 eq HATU/DIPEA, 60°C, 2 minutes.
  • Deprotection : 20% piperidine/DMF, 60°C, 20 seconds.

This protocol yields IGF-1 (24-41) with an average stepwise efficiency of 98.5%, culminating in a crude peptide purity of ~75% after 18 cycles.

Isonitrile-Mediated Fragment Coupling

Recent advances in SPPS leverage isonitrile-mediated fragment coupling for improved convergence. In this method, unprotected peptide thioacids (e.g., residues 24–30 and 31–41) are ligated on solid phase using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as the activating agent. Key advantages include:

  • Reduced epimerization (<2% at C-terminal residues).
  • Compatibility with minimally protected fragments, minimizing side reactions.

A representative synthesis of IGF-1 (24-41) via this route achieved 43% overall yield after oxidative disulfide bond formation.

Flow-Based Peptide Synthesis

Rapid Assembly via Continuous Flow

Flow chemistry enables ultrafast synthesis by maintaining precise temperature and reagent stoichiometry. For IGF-1 (24-41):

  • Apparatus : A microfluidic reactor with a 100 μL bed volume packed with Rink amide resin.
  • Conditions : 60°C, 0.4 mL/min flow rate, 1.2 eq amino acid thioacid per cycle.

Performance Metrics :

Parameter Value
Coupling Time/Residue 1.8 minutes
Deprotection Time 20 seconds
Crude Purity 78%
Total Synthesis Time 32.4 minutes

This method reduces synthesis time by 95% compared to conventional SPPS while maintaining comparable purity.

Post-Synthetic Processing and Purification

Disulfide Bond Formation

IGF-1 (24-41) contains one intramolecular disulfide bond (Cys-35 to Cys-41). Oxidative folding is performed in 0.1 M ammonium bicarbonate (pH 8.5) with 5 mM glutathione redox buffer. Cyclization efficiency reaches 71% after 24 hours at 4°C.

Chromatographic Purification

Reversed-Phase HPLC Conditions :

Column Waters ACQUITY CSH C18 (2.1 × 150 mm, 1.7 μm)
Mobile Phase A: 0.1% formic acid/H2O; B: 0.1% formic acid/acetonitrile
Gradient 10–28% B over 17 minutes
Flow Rate 0.4 mL/min
Purity ≥95% (UV 214 nm)

Mass spectrometry (LC-MS/MS) confirms identity via two signature tryptic peptides: GPETLCGAELVDALQFVCGDR (T-1) and YVSTPTVQEEAGVYVELR (T-4).

Analytical Characterization

Quantitative LC-MS/MS Assay

A validated method for IGF-1 (24-41) quantification employs:

  • Sample Preparation : Urea denaturation (8 M) + tryptic digestion (3 hours).
  • Detection : Multiple reaction monitoring (MRM) of T-1 (m/z 769.7 → 753.3) and T-4 (m/z 734.8 → 951.4).

Validation Parameters :

Parameter Result
Linearity 10–1000 ng/mL (R²=0.999)
Intra-Day CV ≤5%
Inter-Day CV ≤8%
Recovery 92–105%

Challenges and Mitigation Strategies

Aggregation During Synthesis

IGF-1 (24-41) exhibits hydrophobic clustering (residues 28–34), leading to on-resin aggregation. Mitigation strategies include:

  • Backbone Amidation : Incorporation of pseudoproline dipeptides (e.g., Thr-Ser(ψ⁴⁵)) at positions 30–31.
  • Elevated Temperature : Synthesis at 60°C reduces β-sheet formation.

Oxidation Side Products

Over-oxidation of Cys-35 generates sulfonic acid derivatives (<5%). Adding 1% phenol to the cleavage cocktail scavenges excess oxidizing agents.

Q & A

What structural features of IGF-I (24-41) are critical for its receptor binding and functional activity?

Level : Basic
Methodological Answer :
The IGF-I (24-41) fragment includes residues essential for receptor interaction, particularly Tyr²⁴, which is part of the conserved tyrosine cluster in IGF-I. To map bioactive regions, employ alanine scanning mutagenesis or receptor-binding inhibition assays using synthetic peptides. The sequence (YFNKPTGYGSSSRRAPQT) contains a β-hairpin structure (residues 28–36) critical for IGF-1R binding . Radiolabeled versions (e.g., ¹²⁵I-labeled IGF-I (24-41)) can quantify binding affinity in competitive assays .

How can researchers standardize experimental models to study IGF-I (24-41)’s anti-inflammatory effects?

Level : Basic
Methodological Answer :
Use primary neuronal or glial cell cultures to assess anti-inflammatory activity via cytokine profiling (e.g., TNF-α, IL-6) under oxidative stress conditions. Include controls for IGF-1R specificity (e.g., co-treatment with inhibitors like NVP-AEW541) . For in vivo models, consider GH-deficient rodents to isolate systemic IGF-I (24-41) effects from endogenous GH interference .

What experimental strategies address contradictory data on IGF-I (24-41)’s dual pro- and antioxidant roles?

Level : Advanced
Methodological Answer :
Contradictions may arise from cell-type specificity or assay conditions. For oxidative stress studies:

  • Measure ROS production using fluorescent probes (e.g., DCFH-DA) in distinct cell lines (e.g., neurons vs. astrocytes) .
  • Compare acute vs. chronic exposure: IGF-I (24-41) may transiently increase ROS in cancer cells (flavin oxidase-mediated) but reduce oxidative damage in neurons via Nrf2 pathway activation .
  • Validate findings with IGF-1R knockout models to confirm receptor dependency .

How to design a study comparing IGF-I (24-41) with other IGF-I fragments (e.g., 30-41)?

Level : Advanced
Methodological Answer :

  • Use parallel peptide synthesis to ensure purity (>98%) and consistent TFA salt formulations .
  • Employ competitive receptor-binding assays with ¹²⁵I-IGF-I (24-41) to compare affinity across fragments .
  • Test functional differences in anabolic assays (e.g., glucose uptake in myotubes) and anti-inflammatory models (e.g., microglial TNF-α suppression) .
  • Analyze dose-response curves to identify fragment-specific EC₅₀ values .

What are best practices for quantifying IGF-I (24-41) in complex biological matrices?

Level : Methodological
Answer :

  • Sample Preparation : Use acid-ethanol extraction to dissociate IGF-I (24-41) from binding proteins (IGFBPs) .
  • Detection : Apply ELISA kits validated for IGF-I fragments, ensuring antibodies recognize epitopes within residues 24–41 .
  • Normalization : Spike samples with synthetic IGF-I (24-41) TFA for recovery calibration and account for matrix effects via standard additions .

How can researchers investigate IGF-I (24-41)’s cytoprotective mechanisms in neurodegenerative models?

Level : Advanced
Methodological Answer :

  • Use primary astrocyte cultures to assess IGF-I (24-41)’s modulation of insulin/IGF-1 receptor crosstalk via phospho-Akt/ERK Western blotting .
  • In Alzheimer’s models (e.g., Aβ-treated neurons), measure synaptic density (PSD-95 staining) and autophagy markers (LC3-II) to link cytoprotection to lysosomal pathways .
  • Combine with siRNA knockdown of IGF-1R to validate pathway specificity .

What statistical approaches are recommended for analyzing IGF-I (24-41) dose-response data?

Level : Methodological
Answer :

  • For non-linear responses, use four-parameter logistic regression to calculate EC₅₀/IC₅₀ values .
  • Address variability in biological replicates with mixed-effects models , especially in in vivo studies .
  • Apply Bonferroni correction for multi-group comparisons (e.g., fragment variants) to reduce Type I errors .

How to resolve discrepancies in IGF-I (24-41)’s reported anti-inflammatory potency across studies?

Level : Advanced
Methodological Answer :

  • Standardize peptide storage (-20°C, lyophilized) to prevent degradation .
  • Control for endogenous IGFBP interference via pre-incubation with protease inhibitors .
  • Use transcriptomic profiling (RNA-seq) to identify context-dependent signaling nodes (e.g., NF-κB vs. JAK/STAT) in different inflammation models .

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